Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester
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Overview
Description
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a hexadecanoic acid moiety esterified with a 1-(bromomethyl)-1,2-ethanediyl group. Esters are widely known for their pleasant fragrances and are commonly used in the production of flavors and fragrances. this particular ester has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester typically involves the esterification of hexadecanoic acid with a bromomethyl-substituted ethanediol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and the corresponding bromomethyl-substituted ethanediol.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexadecanoic acid and bromomethyl-substituted ethanediol.
Substitution: Various substituted ethanediol derivatives.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavors.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. Additionally, the ester moiety can undergo hydrolysis, releasing hexadecanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.
Comparison with Similar Compounds
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester can be compared with other similar compounds, such as:
Hexadecanoic acid, methyl ester: A simpler ester with a methyl group instead of a bromomethyl-substituted ethanediol.
Hexadecanoic acid, ethyl ester: Another ester with an ethyl group, commonly used in fragrances and flavors.
Hexadecanoic acid, 1,1-dimethylethyl ester: An ester with a tert-butyl group, used in various industrial applications.
Properties
Molecular Formula |
C35H67BrO4 |
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Molecular Weight |
631.8 g/mol |
IUPAC Name |
(3-bromo-2-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI Key |
KURYUQICWVXZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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